molecular formula C14H16FNO B14019720 3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

Cat. No.: B14019720
M. Wt: 233.28 g/mol
InChI Key: KLVNOTXOIZUNRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- is an organic compound with a complex structure. It is known for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique structure, featuring a fluorophenyl group and a butenamide backbone, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- typically involves the reaction of 4-fluorobenzaldehyde with a suitable amine and an alkene under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of advanced technologies, such as microwave-assisted synthesis or flow chemistry, can enhance the efficiency and scalability of the production process. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.

Scientific Research Applications

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorophenyl)-3-methyl-2-butenamide
  • N-Allyl-3-(4-fluorophenyl)-2-methyl-2-butenamide

Uniqueness

2-Butenamide, 3-(4-fluorophenyl)-2-methyl-N-2-propenyl-, (E)- stands out due to its unique combination of a fluorophenyl group and a butenamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H16FNO

Molecular Weight

233.28 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methyl-N-prop-2-enylbut-2-enamide

InChI

InChI=1S/C14H16FNO/c1-4-9-16-14(17)11(3)10(2)12-5-7-13(15)8-6-12/h4-8H,1,9H2,2-3H3,(H,16,17)

InChI Key

KLVNOTXOIZUNRN-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.